2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes two methyl groups, a morpholinomethyl group attached to a phenyl ring, and a chromene ring with a carboxylate group . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Scientific Research Applications
2H/4H-Chromenes
- Scientific Field: Medicinal and Pharmaceutical Chemistry
- Summary of Application: 2H/4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
- Methods of Application: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . For example, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .
- Results or Outcomes: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
- Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
- Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- Scientific Field: Microbiology
- Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
- Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
- Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
- Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
- Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
- Scientific Field: Microbiology
- Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
- Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
- Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .
Future Directions
properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBDLXPIYKFVAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate |
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